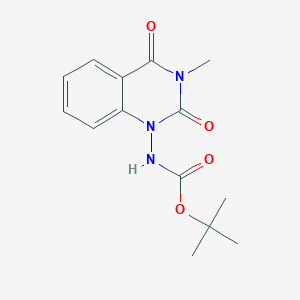

tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate

Overview

Description

tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a tert-butyl carbamate group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylquinazolin-4(3H)-one and tert-butyl chloroformate.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted carbamates or quinazolinones.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

Antimicrobial Activity: Investigated for its ability to inhibit the growth of bacteria and fungi.

Medicine

Anticancer Research: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

Pharmaceuticals: Used in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action for tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The quinazolinone core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(3H)-ones: Compounds with similar quinazolinone cores but different substituents.

Carbamates: Other carbamate derivatives with different aromatic or aliphatic groups.

Uniqueness

Structural Features: The combination of the tert-butyl carbamate group and the quinazolinone core is unique, providing distinct chemical and biological properties.

Reactivity: The specific reactivity of the tert-butyl carbamate group can lead to unique reaction pathways and products.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Biological Activity

tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features that include a quinazoline core and a carbamate functional group. Its molecular formula is , with a molar mass of approximately 291.307 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common starting materials include 3-methylquinazolin-4(3H)-one and tert-butyl chloroformate. The reaction conditions often require an inert atmosphere to prevent moisture interference, using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group is known to form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of enzyme activity. The quinazolinone core interacts with various biological pathways, influencing cellular processes such as proliferation and apoptosis .

Anticancer Properties

Research indicates that compounds within the quinazoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown potent inhibition against lung cancer (A549) and colon cancer (HCT-116) cell lines. A related study reported IC50 values of 5.0 µM for A549 and 6.4 µM for HCT-116 cells for compounds with similar structures .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. A comparative analysis revealed that certain quinazoline derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. For example, some compounds showed inhibition zone values comparable to established antibiotics like ampicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been explored in various studies. These compounds may inhibit inflammatory pathways by modulating the activity of specific enzymes involved in inflammatory responses .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

| Compound Name | Structure Similarity | Notable Activities |

|---|---|---|

| 3-Methylquinazoline | Contains a quinazoline ring | Anticancer properties |

| 2-Aminoquinazoline | Similar core structure | Antimicrobial activity |

| 6-Methoxyquinazolin-4(3H)-one | Dioxo groups present | Potential anti-inflammatory effects |

These compounds highlight the versatility and unique properties of this compound within the broader class of quinazoline derivatives.

Case Studies

Several studies have documented the biological activities of quinazoline derivatives:

- Cytotoxicity Study : A study evaluated a series of 2-amino-3,4-dihydroquinazoline derivatives for T-type calcium channel blocking activity and cytotoxic effects against cancer cell lines. The findings indicated that specific modifications in the structure significantly enhanced cytotoxic potency .

- Antimicrobial Efficacy : Another study assessed the antibacterial properties of quinazoline derivatives against various bacterial strains. The results showed that certain derivatives had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Properties

IUPAC Name |

tert-butyl N-(3-methyl-2,4-dioxoquinazolin-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-14(2,3)21-12(19)15-17-10-8-6-5-7-9(10)11(18)16(4)13(17)20/h5-8H,1-4H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIPLECXXVNFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C2=CC=CC=C2C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565739 | |

| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159850-23-4 | |

| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.